molecular formula C27H40O3 B12008793 Fesogenin CAS No. 561-98-8

Fesogenin

Cat. No.: B12008793
CAS No.: 561-98-8
M. Wt: 412.6 g/mol
InChI Key: CGZZUMJKIYSDPE-UHFFFAOYSA-N
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Description

Fesogenin is a naturally occurring compound with the molecular formula C₂₇H₄₀O₃ and a molecular weight of 412.605 g/mol . It is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fesogenin can be synthesized through several chemical routes. One common method involves the use of diosgenin as a starting material. The synthesis typically includes steps such as oxidation, reduction, and cyclization under controlled conditions. For instance, diosgenin can be oxidized to form a ketone intermediate, which is then reduced and cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from natural sources, such as certain species of yams. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Fesogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Fesogenin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various steroids and other complex molecules.

    Biology: this compound is studied for its role in cell signaling and metabolism.

    Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of fesogenin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Fesogenin is often compared with other steroidal compounds such as diosgenin and cryptogenin. While all these compounds share a similar steroidal backbone, this compound is unique due to its specific functional groups and biological activities. Diosgenin, for example, is primarily used as a precursor in the synthesis of other steroids, while this compound has more diverse biological applications.

List of Similar Compounds

  • Diosgenin
  • Cryptogenin
  • Sarsasapogenin
  • Tigogenin

This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

561-98-8

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

16-hydroxy-5-(3-hydroxy-2-methylpropyl)-7,9,13-trimethylpentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,18-dien-6-one

InChI

InChI=1S/C27H40O3/c1-15(14-28)11-21-20-13-23-19-6-5-17-12-18(29)7-9-26(17,3)22(19)8-10-27(23,4)24(20)16(2)25(21)30/h5,15-16,18-19,22-24,28-29H,6-14H2,1-4H3

InChI Key

CGZZUMJKIYSDPE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(=C(C1=O)CC(C)CO)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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